Z-Thr-ser-ome
CAS No.:
Cat. No.: VC18482352
Molecular Formula: C16H22N2O7
Molecular Weight: 354.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H22N2O7 |
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Molecular Weight | 354.35 g/mol |
IUPAC Name | methyl (2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
Standard InChI | InChI=1S/C16H22N2O7/c1-10(20)13(14(21)17-12(8-19)15(22)24-2)18-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,21)(H,18,23)/t10-,12+,13+/m1/s1 |
Standard InChI Key | IDASFPVEVXNEQY-WXHSDQCUSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES | CC(C(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Introduction
Structural and Chemical Properties
Z-Thr-Ser-OMe consists of two amino acids—threonine (Thr) and serine (Ser)—linked via a peptide bond. The benzyloxycarbonyl (Z) group protects the α-amino group of threonine, while the methyl ester (OMe) protects the carboxyl terminus of serine. This dual protection strategy prevents undesired side reactions during solid-phase or solution-phase peptide synthesis.
Key Structural Features:
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Chiral Centers: The threonine residue contains two chiral centers (Cα and Cβ), while serine has one (Cα), necessitating strict stereochemical control during synthesis.
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Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) but exhibits limited aqueous solubility due to its hydrophobic protecting groups .
Table 1: Physicochemical Properties of Z-Thr-Ser-OMe
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 354.35 g/mol | |
CAS Number | 7412-61-5 | |
Protection Groups | Z (Thr), OMe (Ser) | |
Solubility | DMSO, dimethylformamide (DMF) |
Synthesis and Characterization
Synthetic Routes
Z-Thr-Ser-OMe is synthesized via a multi-step process involving:
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Protection of Threonine: The α-amino group of threonine is protected using benzyloxycarbonyl chloride (Z-Cl) under basic conditions.
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Esterification of Serine: The carboxyl group of serine is converted to a methyl ester using methanol and a coupling agent like dicyclohexylcarbodiimide (DCC).
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Peptide Coupling: Protected threonine is coupled to serine methyl ester using carbodiimide-based activation, ensuring minimal racemization .
Critical Reaction Conditions:
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Temperature: 0–4°C to suppress side reactions.
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pH: Maintained between 7.5–8.5 using tertiary amines (e.g., triethylamine) .
Analytical Characterization
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High-Performance Liquid Chromatography (HPLC): Purity is assessed via reverse-phase HPLC, with typical retention times of 12–14 minutes under gradient elution.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) yields a predominant ion at m/z 355.2 .
Conformational Behavior and Glycosylation
The orientation of Z-Thr-Ser-OMe’s carbohydrate moieties significantly impacts its biological interactions. In glycosylated derivatives, NMR studies demonstrate:
Table 2: Conformational Insights from NMR Studies
Observation | Implication |
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Hydrogen bond in Z-Thr(AcGalNAc)-Ala-OMe | Enhanced stability in glycopeptides |
Carbohydrate-peptide backbone angle | ~90°, reducing steric hindrance |
Applications in Peptide and Glycoprotein Synthesis
Peptide Synthesis
Z-Thr-Ser-OMe is widely used in:
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Segment Condensation: As a building block in fragment-based synthesis of therapeutic peptides (e.g., ovine corticoliberin) .
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Solid-Phase Synthesis: Incorporated into resin-bound peptides using Fmoc/t-Bu strategies, with a coupling efficiency of >95% under optimized conditions .
Glycoprotein Engineering
The compound’s hydroxyl groups facilitate site-specific glycosylation, critical for:
Comparative Analysis with Related Derivatives
Z-Thr-Ser-OMe’s uniqueness lies in its dual hydroxyl groups (Thr and Ser), enabling multifunctional modifications. Key comparisons include:
Table 3: Comparison with Protected Amino Acid Derivatives
Compound | Protection Groups | Applications |
---|---|---|
Z-Thr-Ser-OMe | Z (Thr), OMe (Ser) | Glycopeptides, antifreeze proteins |
Z-Ser-OMe | Z (Ser), OMe (Ser) | Linear peptide synthesis |
Z-Ala-Ser-OMe | Z (Ala), OMe (Ser) | Antimicrobial peptide design |
Future Directions and Challenges
While Z-Thr-Ser-OMe is a staple in peptide chemistry, challenges remain:
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Racemization: Minimizing epimerization during prolonged synthesis .
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Green Chemistry: Developing solvent-free or aqueous-phase coupling methods .
Recent advances in enzymatic synthesis (e.g., β-galactosidase-mediated glycosylation) offer promising avenues for eco-friendly production .
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